molecular formula C8H18N2O3 B14240672 2,2'-[(Morpholin-4-yl)azanediyl]di(ethan-1-ol) CAS No. 597523-11-0

2,2'-[(Morpholin-4-yl)azanediyl]di(ethan-1-ol)

Cat. No.: B14240672
CAS No.: 597523-11-0
M. Wt: 190.24 g/mol
InChI Key: SWNRNMYMGNIWMR-UHFFFAOYSA-N
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Description

2,2’-[(Morpholin-4-yl)azanediyl]di(ethan-1-ol) is a chemical compound with the molecular formula C10H22N2O3. It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of two ethan-1-ol groups attached to the nitrogen atoms of the morpholine ring. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(Morpholin-4-yl)azanediyl]di(ethan-1-ol) typically involves the reaction of morpholine with ethylene oxide. The reaction proceeds under controlled conditions, usually in the presence of a catalyst such as potassium hydroxide. The reaction can be represented as follows:

[ \text{Morpholine} + 2 \text{Ethylene Oxide} \rightarrow 2,2’-[(Morpholin-4-yl)azanediyl]di(ethan-1-ol) ]

The reaction is carried out at elevated temperatures and pressures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of 2,2’-[(Morpholin-4-yl)azanediyl]di(ethan-1-ol) involves large-scale reactors where morpholine and ethylene oxide are continuously fed into the system. The reaction is monitored and controlled to maintain optimal conditions, ensuring high yield and purity of the product. The final product is then purified through distillation or crystallization processes.

Chemical Reactions Analysis

Types of Reactions

2,2’-[(Morpholin-4-yl)azanediyl]di(ethan-1-ol) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2,2’-[(Morpholin-4-yl)azanediyl]di(ethan-1-ol) has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.

    Industry: The compound is used in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,2’-[(Morpholin-4-yl)azanediyl]di(ethan-1-ol) exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or other proteins, altering their activity. The molecular targets and pathways involved vary based on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-Morpholinyl)ethoxy]ethanol
  • 2-{2-[2-(Morpholin-4-yl)ethoxy]ethoxy}ethan-1-ol

Uniqueness

2,2’-[(Morpholin-4-yl)azanediyl]di(ethan-1-ol) is unique due to its specific structure, which imparts distinct chemical and physical properties. Its dual hydroxyl groups and morpholine ring make it versatile for various chemical reactions and applications, distinguishing it from other similar compounds.

Properties

CAS No.

597523-11-0

Molecular Formula

C8H18N2O3

Molecular Weight

190.24 g/mol

IUPAC Name

2-[2-hydroxyethyl(morpholin-4-yl)amino]ethanol

InChI

InChI=1S/C8H18N2O3/c11-5-1-9(2-6-12)10-3-7-13-8-4-10/h11-12H,1-8H2

InChI Key

SWNRNMYMGNIWMR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1N(CCO)CCO

Origin of Product

United States

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